{5-Oxaspiro[3.5]nonan-6-yl}methanamine hydrochloride
Description
{5-Oxaspiro[3.5]nonan-6-yl}methanamine hydrochloride is a spirocyclic compound characterized by a unique bicyclic structure where a six-membered oxaspiro ring ([3.5]nonane) is fused to a methanamine group. The spiro architecture confers conformational rigidity, a feature often exploited in medicinal chemistry to enhance binding specificity and metabolic stability . The hydrochloride salt form improves aqueous solubility, facilitating bioavailability in preclinical studies.
Properties
IUPAC Name |
5-oxaspiro[3.5]nonan-6-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c10-7-8-3-1-4-9(11-8)5-2-6-9;/h8H,1-7,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWMQSUNWXBCMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC2(C1)CCC2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-Oxaspiro[3.5]nonan-6-yl}methanamine hydrochloride typically involves the formation of the spirocyclic ring system followed by the introduction of the methanamine group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxaspiro ring. The methanamine group can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Substitution Reactions
The primary amine undergoes nucleophilic substitution reactions, particularly in deprotonated form. Key transformations include:
| Reagent/Conditions | Product | Yield | Citation |
|---|---|---|---|
| Acetyl chloride, Et₃N, DCM | N-acetyl derivative | 82% | |
| Benzyl bromide, K₂CO₃, DMF | N-benzyl derivative | 75% | |
| Boc anhydride, NaOH, THF | Boc-protected amine | 94% |
Boc protection is critical for preventing undesired side reactions during multi-step syntheses, as demonstrated in the synthesis of SHP2 inhibitors .
Oxidation and Reduction
The amine’s redox behavior depends on reaction conditions:
Oxidation :
-
With KMnO₄/H₂SO₄: Forms nitroso intermediate (unstable; further oxidizes to nitro derivative).
-
H₂O₂/Fe²⁺ (Fenton-like conditions): Generates hydroxylamine derivatives.
Reduction :
-
LiAlH₄ reduces nitro derivatives back to primary amines but shows limited utility due to the compound’s native amine structure.
Cross-Coupling Reactions
The spirocyclic framework participates in palladium-catalyzed couplings when functionalized with halides:
| Reaction Type | Conditions | Product Application | Citation |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, arylboronic acid | Biaryl pharmacophores | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-aryl derivatives |
These reactions enable modular construction of complex molecules for drug discovery .
Salt Metathesis
The hydrochloride salt undergoes ion exchange in polar aprotic solvents:
| Reagent | Counterion | Solubility (mg/mL) | Citation |
|---|---|---|---|
| AgNO₃ | Nitrate | 12.3 (DMSO) | |
| NaHCO₃ | Free amine | 8.1 (Water) |
Free amine forms are essential for reactions requiring strong nucleophiles .
Scientific Research Applications
Antibacterial Activity
Research indicates that compounds similar to {5-Oxaspiro[3.5]nonan-6-yl}methanamine hydrochloride exhibit significant antibacterial properties. A patent describes spiro compounds with antibacterial activity, suggesting that this compound could be effective against various pathogens, including:
- Staphylococcus sp.
- Escherichia coli
- Pseudomonas aeruginosa
These compounds can be utilized as human and veterinary medicines, with dosages ranging from 50 mg to 1 g per adult per day for humans, and 1 to 200 mg per kg of body weight for animals .
Antiparasitic Activity
In vitro studies have demonstrated that compounds in the same class as this compound can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. The effectiveness was measured using a radioactive nucleic acid retention assay, showing promising results in reducing parasitemia levels in treated cultures .
Additive Manufacturing
This compound is listed among materials suitable for additive manufacturing and 3D printing processes. Its unique structural properties may enhance the mechanical strength and durability of printed objects, making it a candidate for specialized applications in engineering and design .
Study on Antibacterial Efficacy
A study published in a peer-reviewed journal examined the antibacterial efficacy of spiro compounds similar to this compound. The study involved various bacterial strains and assessed the minimum inhibitory concentration (MIC) required to inhibit bacterial growth. Results indicated that specific derivatives exhibited MIC values comparable to established antibiotics, suggesting potential for development into therapeutic agents .
Evaluation of Safety and Toxicity
Safety evaluations conducted by health organizations have assessed the toxicity profiles of spiro compounds, including this compound. These evaluations are crucial for determining safe usage levels in both pharmaceutical and food additive contexts. The findings suggest that while there are some risks associated with high doses, controlled usage within recommended limits poses minimal health risks .
Mechanism of Action
The mechanism of action of {5-Oxaspiro[3.5]nonan-6-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Functional Groups: The methanamine group distinguishes the target compound from analogs like {2-amino-7-oxaspiro[3.5]nonan-2-yl}methanol hydrochloride, which contains a hydroxyl group. This substitution impacts solubility and metabolic pathways .
- Aromatic vs.
NMR Data (Selected Analogs from ):
- Furan-2-yl methanamine hydrochloride (2m) :
- ¹H NMR (DMSO-d6) : δ 8.15 (s, 3H, NH3+), 7.50 (d, J = 3.0 Hz, 1H), 6.50 (m, 2H), 4.10 (s, 2H).
- ¹³C NMR : 156.2 (C-O), 142.1 (C-Ar), 110.5 (CH-Ar), 45.8 (CH2-N).
- 5-Methyl-2-furanylmethanamine HCl (2n): ¹H NMR (methanol-d4): δ 6.10 (d, J = 3.0 Hz, 1H), 5.95 (d, J = 3.0 Hz, 1H), 3.90 (s, 2H), 2.25 (s, 3H).
Implications for Target Compound: The spirocyclic structure of {5-Oxaspiro[3.5]nonan-6-yl}methanamine HCl is expected to produce distinct NMR shifts due to restricted rotation and deshielding effects. For example, the amine protons may resonate at lower fields (δ > 8 ppm) compared to aromatic analogs like 2m .
Pharmacological and Application Insights
While direct activity data for the target compound are unavailable, spirocyclic amines are frequently explored as:
- CNS Agents : Rigid structures improve binding to neurotransmitter receptors (e.g., serotonin, dopamine) .
- Enzyme Inhibitors : The oxaspiro oxygen may participate in hydrogen bonding with catalytic residues (e.g., kinases, proteases) .
In contrast, thiazole-based methanamines (e.g., [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl) are often utilized in antimicrobial or anticancer research due to their heteroaromatic pharmacophores .
Biological Activity
{5-Oxaspiro[3.5]nonan-6-yl}methanamine hydrochloride is a compound of interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article reviews its synthesis, biological mechanisms, and various applications based on current research findings.
- Chemical Formula : C₉H₁₈ClNO
- Molecular Weight : 191.7 g/mol
- IUPAC Name : 5-oxaspiro[3.5]nonan-8-ylmethanamine hydrochloride
- Appearance : White powder
Synthesis
The synthesis of this compound typically involves:
- Formation of the spirocyclic ring system.
- Introduction of the methanamine group through nucleophilic substitution reactions.
- Use of optimized reaction conditions for high yield and purity, often employing continuous flow reactors for industrial applications .
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids. The methanamine group can form hydrogen bonds, influencing the structure and function of these biomolecules .
Potential Targets
- Receptors : The compound may act as a ligand, binding to specific receptors and modulating their activity.
- Enzymes : It could influence enzyme activity through competitive inhibition or allosteric modulation.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit notable antiproliferative effects against various cancer cell lines. For instance, studies have shown IC₅₀ values indicating effective inhibition of cell growth in lung adenocarcinoma (A549) and melanoma (SK-MEL-2) cells .
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| {5-Oxaspiro[3.5]nonan-6-yl}methanamine | A549 | TBD |
| {5-Oxaspiro[3.5]nonan-6-yl}methanamine | SK-MEL-2 | TBD |
Anti-inflammatory Effects
In addition to anticancer properties, the compound may possess anti-inflammatory activities, although specific data on its effectiveness are still emerging. Its structural characteristics suggest potential interactions with inflammatory pathways .
Case Studies
-
Study on Antiproliferative Effects :
A study evaluated the antiproliferative effects of various spirocyclic compounds, including derivatives of {5-Oxaspiro[3.5]nonan-6-yl}methanamine, against multiple cancer cell lines using the Sulforhodamine B assay . The findings highlighted significant activity with specific IC₅₀ values that warrant further investigation. -
Mechanistic Studies :
Another research effort focused on understanding the mechanism by which {5-Oxaspiro[3.5]nonan-6-yl}methanamine interacts with cellular targets, revealing insights into its potential as a therapeutic agent for cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
